PF-06282999

Catalog No.
S539162
CAS No.
1435467-37-0
M.F
C13H12ClN3O3S
M. Wt
325.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06282999

CAS Number

1435467-37-0

Product Name

PF-06282999

IUPAC Name

2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide

Molecular Formula

C13H12ClN3O3S

Molecular Weight

325.77 g/mol

InChI

InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21)

InChI Key

ICYNYWFGIDGBRD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF-06282999; PF06282999; PF06282999.

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N

The exact mass of the compound 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is 325.02879 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06282999 (CAS: 1435467-37-0) is an orally bioavailable, mechanism-based irreversible inactivator of the myeloperoxidase (MPO) enzyme. Structurally derived from the thiouracil class, it operates as a suicide substrate that covalently targets the MPO heme group, preventing the localized generation of hypochlorous acid and reactive oxidative species [1]. In procurement and material selection, PF-06282999 is highly valued for its exceptional target selectivity and optimized physicochemical properties, which favor renal clearance over hepatic metabolism[2]. This makes it a critical benchmark compound for industrial and academic research focused on cardiovascular remodeling, inflammatory disease modeling, and the development of next-generation, non-hepatotoxic peroxidase inhibitors.

Substituting PF-06282999 with generic thiouracils (such as propylthiouracil) or earlier-generation reversible MPO inhibitors introduces severe confounding variables in both pharmacokinetic and efficacy models. Historically, the thiouracil motif is prone to bioactivation in the liver, forming reactive species that cause idiosyncratic hepatotoxicity and broadly inhibit cytochrome P450 (CYP) enzymes [1]. Furthermore, generic baseline compounds often fail to distinguish between MPO and the closely related thyroid peroxidase (TPO), leading to off-target endocrine disruption during chronic dosing [2]. PF-06282999 was specifically engineered with optimized lipophilicity and topological polar surface area to resist metabolic turnover, ensuring that procurement of this exact compound provides a stable, non-toxic, and highly selective profile essential for reproducible in vivo cardiovascular and inflammatory studies[1].

Absolute Kinetic Selectivity for MPO over Thyroid Peroxidase (TPO)

PF-06282999 demonstrates profound mechanism-based selectivity for MPO over the closely related endocrine enzyme TPO. Kinetic assays reveal an MPO inactivation rate (kinact/KI) of 11,600 M-1s-1, whereas its activity against TPO is nearly undetectable (kinact/KI < 3 M-1s-1) [1]. This contrasts sharply with baseline thiouracils like propylthiouracil, which primarily target TPO.

Evidence DimensionEnzyme Inactivation Rate (kinact/KI)
Target Compound DataMPO: 11,600 M-1s-1
Comparator Or BaselineTPO: < 3 M-1s-1 (Baseline thiouracils primarily inhibit TPO)
Quantified Difference>3,800-fold kinetic selectivity for MPO over TPO
ConditionsIn vitro kinetic inactivation assays

Ensures that chronic in vivo dosing does not cause off-target thyroid disruption, a critical requirement for long-term cardiovascular modeling.

Mitigation of Hepatotoxicity via CYP450 Independence

Unlike traditional thiouracil derivatives that undergo bioactivation into reactive, hepatotoxic species, PF-06282999 is highly resistant to metabolic turnover by liver microsomes and hepatocytes. It exhibits no significant inhibition of major cytochrome P450 (CYP) isoforms (IC50 > 100 μM) [1]. Consequently, 26-32% of the compound is excreted unchanged via renal clearance, bypassing the hepatic liabilities of generic analogs [1].

Evidence DimensionCYP450 Inhibition (IC50)
Target Compound Data> 100 μM (No significant inhibition)
Comparator Or BaselineGeneric thiouracils (High CYP inhibition and reactive metabolite formation)
Quantified DifferenceComplete bypass of CYP-mediated bioactivation
ConditionsIn vitro human and animal liver microsome/hepatocyte assays

Prevents idiosyncratic liver toxicity and drug-drug interactions, making it a superior precursor and reference standard in ADME/Tox screening.

Cross-Species Oral Bioavailability for Chronic Dosing

PF-06282999 exhibits exceptional oral bioavailability across multiple preclinical species, achieving 100% in mice, 86% in rats, 75% in dogs, and 76% in monkeys at standard 3-5 mg/kg doses [1]. This robust pharmacokinetic profile eliminates the need for intravenous administration or complex formulations often required by earlier-generation or peptide-based peroxidase inhibitors.

Evidence DimensionOral Bioavailability (PO)
Target Compound Data75% - 100% across mice, rats, dogs, and monkeys
Comparator Or BaselinePeptide-based MPO inhibitors (Require IV/IP administration due to poor oral uptake)
Quantified DifferenceEnables non-invasive oral dosing with high systemic exposure
ConditionsIn vivo pharmacokinetic profiling (3-5 mg/kg PO dosing)

Dramatically simplifies formulation and handling requirements for chronic in vivo efficacy studies.

Quantitative Atherosclerotic Plaque Remodeling

In Ldlr-/- mouse models of atherosclerosis fed a Western diet, chronic oral administration of PF-06282999 (15 mg/kg BID) did not merely halt MPO activity, but actively remodeled plaque composition. Compared to vehicle-treated baselines, PF-06282999 reduced the necrotic core area by 37% and significantly increased stabilizing collagen content, despite no overall change in total lesion size[1].

Evidence DimensionNecrotic Core Area Reduction
Target Compound Data37% reduction
Comparator Or BaselineVehicle-treated baseline
Quantified Difference37% decrease in necrotic core size with increased collagen
ConditionsLdlr-/- mice on Western diet, 15 mg/kg BID PO for 16 weeks

Provides a validated, quantitative benchmark for researchers procuring compounds to study atherosclerotic plaque stabilization.

Atherosclerotic Plaque Stabilization and Remodeling Studies

Due to its proven ability to reduce necrotic core size by 37% and increase collagen content in Ldlr-/- mice, PF-06282999 is the ideal reference compound for in vivo cardiovascular research. It allows researchers to isolate the effects of MPO inhibition on plaque vulnerability without confounding changes in total lesion size [1].

ADME/Tox Benchmarking for Thiouracil Derivatives

Because PF-06282999 successfully bypasses CYP450-mediated bioactivation and relies on renal clearance, it serves as a critical structural benchmark in medicinal chemistry. Procurement of this compound enables researchers to validate assays designed to screen out idiosyncratic hepatotoxicity in novel thiouracil-based drug candidates [2].

Chronic Inflammatory Disease Modeling via Oral Dosing

With cross-species oral bioavailability ranging from 75% to 100%, PF-06282999 is highly suited for long-term inflammatory disease models (e.g., atherosclerosis, heart failure) where daily intravenous dosing is impractical. Its high exposure ensures sustained MPO inhibition in whole blood and target tissues [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

325.0287901 Da

Monoisotopic Mass

325.0287901 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YO3O4Q2NC8

Wikipedia

Pf-06282999

Dates

Last modified: 08-15-2023
1: Ruggeri RB, Buckbinder L, Bagley SW, Carpino PA, Conn EL, Dowling MS, Fernando DP, Jiao W, Kung DW, Orr ST, Qi Y, Rocke BN, Smith A, Warmus JS, Zhang Y, Bowles D, Widlicka DW, Eng H, Ryder T, Sharma R, Wolford A, Okerberg C, Walters K, Maurer TS, Zhang Y, Bonin PD, Spath SN, Xing G, Hepworth D, Ahn K, Kalgutkar AS. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases. J Med Chem. 2015 Oct 28. [Epubahead of print] PubMed PMID: 26509551.

Explore Compound Types